NY-Eso-1 (87-111)

Description

BenchChem offers high-quality NY-Eso-1 (87-111) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NY-Eso-1 (87-111) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

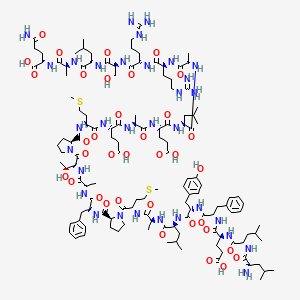

Molecular Formula |

C131H206N32O36S2 |

|---|---|

Molecular Weight |

2869.4 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C131H206N32O36S2/c1-66(2)57-81(132)110(179)153-93(61-70(9)10)121(190)149-86(44-48-103(172)173)115(184)157-95(63-78-31-23-20-24-32-78)123(192)158-96(64-79-37-39-80(166)40-38-79)122(191)155-91(59-68(5)6)118(187)142-73(13)107(176)151-88(50-56-201-18)127(196)162-53-27-35-98(162)126(195)159-94(62-77-29-21-19-22-30-77)120(189)144-75(15)109(178)161-104(76(16)165)128(197)163-54-28-36-99(163)125(194)150-87(49-55-200-17)116(185)148-84(42-46-101(168)169)111(180)140-71(11)106(175)146-85(43-47-102(170)171)114(183)154-90(58-67(3)4)117(186)141-72(12)105(174)145-82(33-25-51-138-130(134)135)112(181)147-83(34-26-52-139-131(136)137)113(182)160-97(65-164)124(193)156-92(60-69(7)8)119(188)143-74(14)108(177)152-89(129(198)199)41-45-100(133)167/h19-24,29-32,37-40,66-76,81-99,104,164-166H,25-28,33-36,41-65,132H2,1-18H3,(H2,133,167)(H,140,180)(H,141,186)(H,142,187)(H,143,188)(H,144,189)(H,145,174)(H,146,175)(H,147,181)(H,148,185)(H,149,190)(H,150,194)(H,151,176)(H,152,177)(H,153,179)(H,154,183)(H,155,191)(H,156,193)(H,157,184)(H,158,192)(H,159,195)(H,160,182)(H,161,178)(H,168,169)(H,170,171)(H,172,173)(H,198,199)(H4,134,135,138)(H4,136,137,139)/t71-,72-,73-,74-,75-,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-/m0/s1 |

InChI Key |

OTOOPFZEJTVSTP-IMEIIJQSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of NY-ESO-1: A Seminal Cancer-Testis Antigen

An In-depth Technical Guide for Researchers and Drug Development Professionals

The identification of New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) as a cancer-testis (CT) antigen marked a significant milestone in the field of tumor immunology and immunotherapy. Its highly restricted expression in normal tissues, coupled with its aberrant expression in a wide range of malignancies and its potent immunogenicity, has established NY-ESO-1 as a premier target for cancer vaccines and adoptive T-cell therapies. This technical guide provides a comprehensive overview of the discovery of NY-ESO-1, detailing the experimental methodologies that were pivotal to its identification and characterization as a CT antigen.

The Discovery of NY-ESO-1: The SEREX Approach

NY-ESO-1 was discovered in 1997 by Dr. Yao-Tseng Chen and his colleagues at the Ludwig Institute for Cancer Research, utilizing a technique known as SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) .[1][2][3] This methodology leverages the humoral immune response in cancer patients to identify tumor antigens. The fundamental principle of SEREX is that some cancer patients develop antibodies against proteins expressed by their tumors. These antibodies can then be used as probes to screen a cDNA library derived from the patient's tumor, thereby identifying the genes that encode these immunogenic proteins.

Experimental Protocol: SEREX for NY-ESO-1 Discovery

The following protocol outlines the key steps involved in the SEREX methodology that led to the identification of NY-ESO-1:

1. Patient Selection and Sample Collection:

-

A patient with esophageal squamous cell carcinoma was selected for the study.

-

A tumor biopsy was obtained to construct a cDNA library.

-

Serum was collected from the same patient to serve as a source of autologous antibodies.

2. Construction of a Tumor-Derived cDNA Expression Library:

-

Total RNA was extracted from the esophageal tumor tissue.

-

Messenger RNA (mRNA) was isolated from the total RNA population.

-

The mRNA was reverse transcribed into complementary DNA (cDNA).

-

The resulting cDNA was ligated into a bacteriophage expression vector (e.g., λ-ZAP). This creates a library of cDNA clones, with each clone theoretically representing a gene expressed in the tumor.

3. Immunoscreening of the cDNA Library:

-

The cDNA library was plated on a lawn of E. coli bacteria. The bacteriophages infect the bacteria, replicate, and lyse the bacterial cells, forming plaques.

-

The proteins encoded by the cDNA inserts were expressed within the plaques.

-

The proteins were then transferred to a nitrocellulose membrane.

-

The patient's serum was diluted and pre-adsorbed against normal tissues to remove antibodies that recognize common, non-tumor-specific antigens.

-

The pre-adsorbed serum was incubated with the nitrocellulose membrane. Antibodies in the serum that specifically recognize tumor antigens bind to the corresponding proteins on the membrane.

-

An enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG) was added. This secondary antibody binds to the patient's antibodies that are bound to the tumor antigens.

-

A chromogenic substrate was added. The enzyme on the secondary antibody converts the substrate into a colored product, leading to the development of a colored spot at the location of the positive plaque.

4. Isolation and Characterization of Positive Clones:

-

The positive plaques, identified by the colored spots, were isolated from the agar plate.

-

The cDNA inserts from these positive clones were excised and sequenced to determine the genetic code of the immunogenic protein.

-

One of the identified clones was found to encode a novel protein, which was named NY-ESO-1.

5. Validation of NY-ESO-1 as a Tumor Antigen:

-

The expression of NY-ESO-1 mRNA was analyzed in a panel of normal and cancerous tissues using Northern blotting and reverse transcription-polymerase chain reaction (RT-PCR).

-

The immunogenicity of NY-ESO-1 was further confirmed by screening sera from other cancer patients for the presence of NY-ESO-1-specific antibodies using enzyme-linked immunosorbent assay (ELISA).

Data Presentation: NY-ESO-1 Expression and Immunogenicity

The discovery of NY-ESO-1 was followed by extensive research to characterize its expression profile and immunogenicity. The following tables summarize the key quantitative data from numerous studies.

Table 1: Expression of NY-ESO-1 in Normal and Malignant Tissues

| Tissue Type | Expression Frequency (%) | Methodology |

| Normal Tissues | ||

| Testis (germ cells) | Present | IHC, RT-PCR |

| Placenta | Present | RT-PCR |

| All other normal tissues | Absent | IHC, RT-PCR |

| Malignant Tissues | ||

| Myxoid/round cell liposarcoma | 89-100%[4][5] | IHC |

| Synovial sarcoma | 70-80% | IHC |

| Neuroblastoma | 82% | IHC |

| Melanoma | 30-46% | IHC, RT-PCR |

| Ovarian Cancer | 43% | IHC, RT-PCR |

| Esophageal Cancer | 24-32% | RT-PCR, IHC |

| Lung Cancer | 17-30% | RT-PCR, IHC |

| Bladder Cancer | 20-30% | IHC |

| Breast Cancer | 10-30% | RT-PCR |

| Prostate Cancer | 25% | RT-PCR |

| Hepatocellular Carcinoma | Present (frequency varies) | - |

| Head and Neck Cancer | Present (frequency varies) | - |

| Colorectal Cancer | Present (frequency varies) | - |

IHC: Immunohistochemistry; RT-PCR: Reverse Transcription-Polymerase Chain Reaction

Table 2: Immunogenicity of NY-ESO-1 in Cancer Patients

| Cancer Type | Antibody Response Frequency (%) | T-Cell Response (CD4+ and/or CD8+) |

| Melanoma | ~50% in NY-ESO-1+ patients | Frequently detected in seropositive patients |

| Esophageal Cancer | 3.9-13% | Detected in patients with NY-ESO-1+ tumors |

| Colorectal Cancer | 16.9% | - |

| Ovarian Cancer | 30% in patients with NY-ESO-1/LAGE-1 expressing tumors | - |

| Various Cancers | Spontaneous responses in a proportion of patients with NY-ESO-1 expressing tumors | Integrated CD4+ and CD8+ T-cell responses often accompany antibody responses |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the discovery and classification of NY-ESO-1.

SEREX Workflow for the Discovery of NY-ESO-1

Figure 1: Workflow of the SEREX technique for NY-ESO-1 discovery.

Logical Classification of NY-ESO-1 as a Cancer-Testis Antigen

Figure 2: Logic for classifying NY-ESO-1 as a cancer-testis antigen.

Detailed Methodologies for Key Experiments

Northern Blotting for NY-ESO-1 mRNA Expression

Objective: To determine the size and abundance of NY-ESO-1 mRNA in different tissues.

Protocol:

-

RNA Extraction: Extract total RNA from various normal and tumor tissues using a guanidinium thiocyanate-phenol-chloroform extraction method.

-

mRNA Purification (Optional): Purify mRNA from total RNA using oligo(dT)-cellulose chromatography to enrich for polyadenylated transcripts.

-

Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose gel containing formaldehyde.

-

Blotting: Transfer the size-separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action.

-

Probe Labeling: Synthesize a radiolabeled or chemiluminescently labeled single-stranded DNA or RNA probe that is complementary to the NY-ESO-1 mRNA sequence.

-

Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer. The probe will bind specifically to the NY-ESO-1 mRNA on the membrane.

-

Washing: Wash the membrane to remove any unbound probe.

-

Detection: Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent detection system. The presence of a band at the expected size for NY-ESO-1 mRNA indicates its expression in the tissue sample.

Immunohistochemistry (IHC) for NY-ESO-1 Protein Expression

Objective: To visualize the expression and localization of the NY-ESO-1 protein in tissue sections.

Protocol:

-

Tissue Preparation: Fix tissue samples in formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.

-

Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of graded alcohol solutions.

-

Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a citrate buffer) to unmask the antigenic sites that may have been altered by formalin fixation.

-

Blocking: Incubate the tissue sections with a blocking solution (e.g., normal goat serum) to prevent non-specific binding of the primary antibody.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for NY-ESO-1.

-

Secondary Antibody Incubation: Wash the sections and incubate them with a biotinylated secondary antibody that binds to the primary antibody.

-

Signal Amplification: Incubate the sections with an avidin-biotin-enzyme complex (e.g., horseradish peroxidase).

-

Chromogen Detection: Add a chromogenic substrate (e.g., diaminobenzidine) that is converted into a colored precipitate by the enzyme, resulting in a visible stain at the site of NY-ESO-1 protein expression.

-

Counterstaining: Stain the tissue sections with a counterstain (e.g., hematoxylin) to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount them with a coverslip.

-

Microscopic Analysis: Examine the slides under a microscope to assess the intensity and distribution of NY-ESO-1 staining.

Conclusion

The discovery of NY-ESO-1 through the SEREX methodology revolutionized the field of cancer immunotherapy. Its ideal characteristics as a cancer-testis antigen—high immunogenicity and tumor-restricted expression—have made it a focal point for the development of novel cancer therapies. The experimental protocols and data presented in this guide provide a foundational understanding of the key steps that led to the identification and validation of NY-ESO-1 as a critical target in the fight against cancer. The ongoing clinical trials targeting NY-ESO-1 continue to show promise, underscoring the enduring legacy of its discovery.

References

- 1. NY-ESO-1: a promising cancer testis antigen for sarcoma immunotherapy and diagnosis - Smith - Chinese Clinical Oncology [cco.amegroups.org]

- 2. The journey from autologous typing to SEREX, NY-ESO-1, and Cancer/Testis antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]

An In-Depth Technical Guide on the NY-ESO-1 (87-111) Peptide: Sequence, Structure, and Immunogenicity

This guide provides a comprehensive overview of the New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) (87-111) peptide, a key target in cancer immunotherapy. Tailored for researchers, scientists, and drug development professionals, this document details the peptide's sequence, its binding characteristics to Major Histocompatibility Complex (MHC) class II molecules, and its role in eliciting a CD4+ T cell response.

Peptide Sequence and Core Properties

The NY-ESO-1 (87-111) peptide is a 25-amino acid sequence derived from the NY-ESO-1 tumor antigen.[1][2] Its primary structure is as follows:

LLEFYLAMPFATPMEAELARRSLAQ

This peptide is notable for its promiscuous binding to a wide range of MHC class II molecules, specifically several HLA-DR and HLA-DP4 alleles.[1][3][4] This pan-MHC class II-restricted binding makes it an attractive candidate for vaccine development, as it can be recognized by the immune systems of a broad patient population.

Quantitative Data on MHC Class II Binding

| HLA Allele | Binding Characteristic |

| HLA-DRB10101 | Binds |

| HLA-DRB10401 | Binds |

| HLA-DRB10701 | Binds |

| HLA-DRB11101 | Binds |

| HLA-DPB10401 | Binds |

| HLA-DPB10402 | Binds |

Table 1: Qualitative Binding of NY-ESO-1 (87-111) to Various HLA Class II Alleles.

Structure of the NY-ESO-1 (87-111) Peptide

A definitive 3D crystal structure of the NY-ESO-1 (87-111) peptide, either in isolation or in complex with an MHC class II molecule, is not currently available in public databases. However, the general structure of a peptide bound to an MHC class II molecule involves the peptide lying in an open-ended groove. This allows for longer peptides, like NY-ESO-1 (87-111), to be accommodated. The binding is stabilized by anchor residues of the peptide fitting into specific pockets within the MHC binding groove, as well as by hydrogen bonds between the peptide backbone and the MHC molecule.

Immunogenicity and T Cell Response

The NY-ESO-1 (87-111) peptide is a potent activator of CD4+ T helper cells. Upon recognition of the peptide-MHC class II complex on the surface of an antigen-presenting cell (APC), CD4+ T cells become activated, proliferate, and secrete cytokines, primarily of a Th1 phenotype, such as Interferon-gamma (IFN-γ). This IFN-γ production is a key indicator of a cellular immune response and is often measured to assess the immunogenicity of the peptide.

Experimental Protocols

Peptide-MHC Class II Binding Assay (Competitive ELISA)

This protocol outlines a solid-phase competitive ELISA to determine the binding affinity of the NY-ESO-1 (87-111) peptide to purified HLA-DR or HLA-DP molecules.

Materials:

-

Purified, soluble HLA-DR or HLA-DP4 molecules

-

High-binding 96-well ELISA plates

-

Biotinylated reference peptide with known high affinity for the specific HLA allele

-

NY-ESO-1 (87-111) peptide (competitor peptide)

-

Streptavidin-Europium conjugate

-

Assay buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

DELFIA Enhancement Solution

-

Time-resolved fluorescence plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with an anti-HLA-DR or anti-HLA-DP monoclonal antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with assay buffer for 2 hours at room temperature.

-

Competition: In a separate plate, prepare serial dilutions of the NY-ESO-1 (87-111) peptide. Add a constant, suboptimal concentration of the biotinylated reference peptide to each dilution.

-

MHC Addition: Add a constant concentration of the purified HLA molecule to the peptide mixtures and incubate to allow binding to reach equilibrium (typically 24-72 hours at 37°C).

-

Capture: Transfer the peptide-MHC mixtures to the antibody-coated plate and incubate for 2 hours at room temperature to capture the HLA-peptide complexes.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add Streptavidin-Europium conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

-

Washing: Wash the plate six times with wash buffer.

-

Signal Development: Add DELFIA Enhancement Solution and incubate for 10-15 minutes with gentle shaking.

-

Reading: Read the time-resolved fluorescence. The signal is inversely proportional to the binding affinity of the competitor peptide.

-

Analysis: Calculate the IC50 value, which is the concentration of the NY-ESO-1 (87-111) peptide that inhibits 50% of the binding of the biotinylated reference peptide.

ELISpot Assay for IFN-γ Release

This protocol details the steps for an Enzyme-Linked Immunospot (ELISpot) assay to quantify the frequency of NY-ESO-1 (87-111)-specific IFN-γ-secreting CD4+ T cells.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Peripheral Blood Mononuclear Cells (PBMCs) from a donor

-

NY-ESO-1 (87-111) peptide

-

Positive control (e.g., Phytohemagglutinin)

-

Negative control (e.g., irrelevant peptide or media alone)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

Procedure:

-

Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with sterile PBS and block with RPMI 1640 with 10% FBS for at least 1 hour at 37°C.

-

Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-5 x 10^5 cells per well.

-

Stimulation: Add the NY-ESO-1 (87-111) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal and Washing: Wash the plate with PBS and then with PBS containing 0.05% Tween 20 to remove cells.

-

Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Washing: Wash the plate with PBS/Tween 20.

-

Enzyme Conjugate: Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.

-

Washing: Wash the plate with PBS/Tween 20 and then with PBS.

-

Spot Development: Add the substrate (BCIP/NBT for ALP or AEC for HRP) and monitor for the appearance of spots. Stop the reaction by washing with distilled water.

-

Drying and Analysis: Dry the plate completely and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Visualizations

Experimental Workflow for Peptide-MHC Binding Assay

Caption: Workflow for the competitive ELISA-based peptide-MHC binding assay.

T-Cell Receptor Signaling Pathway

Caption: Simplified T-cell receptor signaling cascade upon pMHC II recognition.

References

- 1. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NY-ESO-1 (87-111) - 1 mg [anaspec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scilit.com [scilit.com]

The Enigmatic Role of NY-ESO-1 in Cancer: A Technical Guide for Researchers

New York, NY - The cancer-testis antigen NY-ESO-1, encoded by the CTAG1B gene, has emerged as a focal point in cancer research due to its restricted expression in normal tissues and aberrant upregulation in a wide array of malignancies. This unique expression pattern, coupled with its profound immunogenicity, positions NY-ESO-1 as a prime target for novel immunotherapeutic strategies. This in-depth technical guide provides a comprehensive overview of the function of NY-ESO-1 in cancer cells, intended for researchers, scientists, and drug development professionals. We delve into its molecular interactions, associated signaling pathways, and its impact on key cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its core functions.

I. Executive Summary

NY-ESO-1 is a leading cancer-testis antigen (CTA) with expression normally confined to the testis and placenta. Its re-expression in various cancers, including melanoma, ovarian cancer, lung cancer, and sarcoma, is often associated with advanced disease and a poor prognosis. The protein's ability to elicit spontaneous and robust humoral and cellular immune responses in cancer patients has made it a highly attractive target for cancer vaccines and adoptive T-cell therapies. While its immunological aspects are well-studied, the intrinsic biological functions of NY-ESO-1 within the cancer cell are an area of active investigation. Emerging evidence suggests its involvement in critical cellular processes such as cell cycle regulation, apoptosis, and epithelial-mesenchymal transition (EMT), hinting at a direct role in tumor progression beyond its function as an immunogenic antigen.

II. Quantitative Data on NY-ESO-1 Expression and Clinical Significance

The expression of NY-ESO-1 varies significantly across different cancer types and even within subtypes of the same cancer. This heterogeneity is a critical consideration for patient stratification in clinical trials and for understanding its biological roles.

| Cancer Type | Expression Frequency (%) | Correlation with Clinical Outcome | References |

| Myxoid/Round Cell Liposarcoma | 89-100% | Associated with advanced tumor stage and necrosis | [1][2] |

| Neuroblastoma | 82% | Poor prognostic marker | [1] |

| Synovial Sarcoma | 80% | Associated with advanced tumor stage and necrosis | [1][2] |

| Melanoma | 46% | Associated with reduced relapse-free survival | |

| Ovarian Cancer | 40.7-43% | Associated with higher stage, grade, and shorter overall survival | |

| Lung Cancer (NSCLC) | 10-30% | Associated with poor prognosis | |

| Breast Cancer (Triple-Negative) | 9.7-28.6% | Associated with higher tumor-infiltrating lymphocytes and a good prognosis | |

| Esophageal Cancer | 32% | Higher frequency of autoantibodies in advanced stages | |

| Hepatocellular Carcinoma | 11% | Higher frequency of autoantibodies in advanced stages | |

| Prostate Cancer | 10% | Higher frequency of autoantibodies in advanced stages | |

| Gastric Cancer | 10% | Higher frequency of autoantibodies in advanced stages | |

| Colorectal Cancer | 8% | Higher frequency of autoantibodies in advanced stages |

Table 1: Expression Frequency and Clinical Significance of NY-ESO-1 in Various Cancers. This table summarizes the reported expression frequencies of NY-ESO-1 across a range of malignancies and its correlation with clinical outcomes.

III. Molecular Function and Signaling Pathways

While the complete picture of NY-ESO-1's molecular function is still being assembled, several key interactions and potential signaling pathways have been identified.

A. Interaction with MAGE-C1

A significant breakthrough in understanding NY-ESO-1's function was the discovery of its physical interaction with another cancer-testis antigen, MAGE-C1 (also known as CT7). This interaction has been confirmed through yeast two-hybrid screens, co-immunoprecipitation, and immunofluorescence, which showed co-localization of both proteins in the cytoplasm of melanoma cells. The MAGE (Melanoma-associated antigen) family of proteins is known to be involved in the regulation of cell cycle progression and apoptosis. The formation of a NY-ESO-1/MAGE-C1 complex suggests a cooperative role in modulating these critical cellular processes.

References

The Immunogenic Landscape of the NY-ESO-1 (87-111) Epitope: A Technical Guide for Researchers and Drug Developers

An In-Depth Review of a Prominent Cancer-Testis Antigen Epitope for Immunotherapy

The New York esophageal squamous cell carcinoma-1 (NY-ESO-1) antigen, a member of the cancer-testis antigen family, has emerged as a highly promising target for cancer immunotherapy due to its tumor-restricted expression and potent immunogenicity.[1][2][3] A significant portion of this immunogenicity is attributed to the NY-ESO-1 (87-111) peptide, a pan-MHC class II-restricted epitope capable of eliciting robust CD4+ T-cell responses.[4][5] This technical guide provides a comprehensive overview of the immunogenicity of the NY-ESO-1 (87-111) epitope, detailing quantitative data from clinical studies, experimental protocols for immunological assessment, and the underlying molecular pathways of its activity.

I. Quantitative Immunogenicity Data

The NY-ESO-1 (87-111) epitope has been investigated in various vaccine formulations and clinical trial settings. The following tables summarize the quantitative data on the immunogenic responses observed in patients.

Table 1: CD4+ T-cell Responses to NY-ESO-1 (87-111) Based Vaccines

| Clinical Trial / Study | Vaccine Formulation | Adjuvant | Patient Cohort | N | CD4+ T-cell Response Rate | Key Findings & Citation(s) |

| Phase I Trial (NCT00199849) | NY-ESO-1 DNA vaccine (pPJV7611) | - | Patients with NY-ESO-1 expressing tumors | 15 | 93% (14/15) | Vaccine was safely administered and induced antigen-specific CD4+ T-cell responses. However, these responses were not always persistent, potentially due to regulatory T-cell suppression. |

| Mandic et al. (2005) | NY-ESO-1 (87-111) peptide | - | Melanoma patients | Not specified | Not specified | Demonstrated that NY-ESO-1 (87-111) stimulates both Th1 (IFN-γ) and Th2 (IL-5) type CD4+ T cells. |

Table 2: Humoral and Cellular Responses in NY-ESO-1 Vaccine Trials

| Clinical Trial / Study | Vaccine Formulation | Adjuvant | Patient Cohort | N | Antibody Response Rate | CD8+ T-cell Response Rate | Clinical Outcome & Citation(s) |

| Phase I Trial (NCT01003808) | CHP-NY-ESO-1 protein | MIS416 (NOD2/TLR9 stimulant) | Refractory solid tumors | 26 | 94% (16/17 in cohorts 2-4) | Not enhanced with increased adjuvant dose | 31% of patients had stable disease. |

| Phase II Trial | NY-ESO-1 protein | ISCOMATRIX | Resected high-risk melanoma | 56 (vaccine arm) | Strong positive antibody responses (p≤0.0001) | NY-ESO-1-specific CD8+ responses induced | No significant difference in relapse-free or overall survival compared to adjuvant alone. |

II. Key Experimental Protocols

The assessment of the immunogenicity of the NY-ESO-1 (87-111) epitope relies on a variety of immunological assays. Detailed methodologies for the most critical of these are provided below.

A. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ and IL-5

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Objective: To determine the number of NY-ESO-1 (87-111)-specific T cells producing IFN-γ (Th1 response) or IL-5 (Th2 response).

Protocol:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane ELISPOT plate with 15 µL of 35% ethanol for 1 minute.

-

Wash the plate five times with 200 µL/well of sterile PBS.

-

Coat the wells with 100 µL of capture antibody (anti-human IFN-γ or anti-human IL-5) at a concentration of 10-15 µg/mL in sterile PBS.

-

Seal the plate and incubate overnight at 4°C.

-

-

Cell Preparation and Plating:

-

The following day, wash the plate five times with sterile PBS to remove unbound capture antibody.

-

Block the membrane by adding 200 µL/well of complete RPMI-1640 medium (containing 10% fetal bovine serum) and incubate for at least 2 hours at 37°C.

-

Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Decant the blocking medium from the ELISPOT plate and add 100 µL of the cell suspension to each well (typically 2 x 10^5 to 5 x 10^5 cells/well).

-

Add 100 µL of the NY-ESO-1 (87-111) peptide to the appropriate wells at a final concentration of 10 µg/mL.

-

Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like phytohemagglutinin).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours for IFN-γ or 48-72 hours for IL-5.

-

-

Detection and Development:

-

Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

-

Add 100 µL of biotinylated detection antibody (anti-human IFN-γ or anti-human IL-5) diluted in PBST to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with PBST.

-

Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate, diluted 1:1000 in PBST, to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST, followed by three washes with PBS.

-

Add 100 µL of BCIP/NBT substrate solution to each well and incubate in the dark for 5-15 minutes, or until distinct spots emerge.

-

Stop the reaction by washing the plate with distilled water.

-

Allow the plate to dry completely before counting the spots using an automated ELISPOT reader.

-

B. Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells expressing the specific antigen.

Objective: To quantify the cytotoxic activity of NY-ESO-1-specific CTLs against target cells pulsed with the NY-ESO-1 (87-111) peptide.

Protocol:

-

Target Cell Labeling:

-

Harvest target cells (e.g., T2 cells, which are HLA-A2+ and deficient in TAP, making them ideal for peptide loading) and wash them in complete medium.

-

Resuspend 1 x 10^6 target cells in 100 µL of fetal bovine serum.

-

Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

-

During the last 30 minutes of incubation, pulse the target cells with the NY-ESO-1 (87-111) peptide at a concentration of 10 µg/mL.

-

Wash the labeled and peptide-pulsed target cells three times with 10 mL of complete medium to remove excess ⁵¹Cr and unbound peptide.

-

Resuspend the target cells in complete medium at a concentration of 1 x 10^5 cells/mL.

-

-

Cytotoxicity Assay:

-

Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well round-bottom plate.

-

Prepare effector cells (patient-derived PBMCs or isolated CD8+ T cells) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).

-

Add 100 µL of the effector cell suspension to the appropriate wells.

-

Set up control wells:

-

Spontaneous release: Target cells with 100 µL of medium only.

-

Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.

-

-

Centrifuge the plate at 100 x g for 3 minutes and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Measurement of ⁵¹Cr Release:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well and transfer it to a gamma counter tube.

-

Measure the radioactivity (counts per minute, CPM) in a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to the NY-ESO-1 (87-111) epitope is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and workflows.

A. MHC Class II Antigen Presentation Pathway

The NY-ESO-1 (87-111) peptide, as an exogenous antigen, is processed and presented by antigen-presenting cells (APCs) via the MHC class II pathway to activate CD4+ T helper cells.

Caption: MHC Class II antigen presentation pathway for exogenous antigens like NY-ESO-1.

B. T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the NY-ESO-1 (87-111)-MHC class II complex, a signaling cascade is initiated within the CD4+ T cell, leading to its activation.

Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon antigen recognition.

C. Experimental Workflow for Assessing Immunogenicity

The overall process of evaluating the immunogenic potential of the NY-ESO-1 (87-111) epitope in a clinical or preclinical setting follows a structured workflow.

Caption: Workflow for evaluating the immunogenicity of NY-ESO-1 (87-111) vaccines.

IV. Conclusion

The NY-ESO-1 (87-111) epitope stands out as a critical component in the development of cancer immunotherapies targeting NY-ESO-1-expressing tumors. Its ability to promiscuously bind to multiple HLA class II alleles and stimulate both Th1 and Th2 CD4+ T-cell responses underscores its potential for broad applicability in diverse patient populations. The data from clinical trials, while not yet demonstrating definitive clinical efficacy in all settings, consistently show robust immunogenicity. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of NY-ESO-1 (87-111)-based vaccines. Future research should focus on strategies to enhance the persistence of the induced T-cell responses and to overcome the immunosuppressive tumor microenvironment to translate the potent immunogenicity of this epitope into improved clinical outcomes for cancer patients.

References

- 1. immunology.org [immunology.org]

- 2. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. First-in-human phase I clinical trial of the NY-ESO-1 protein cancer vaccine with NOD2 and TLR9 stimulants in patients with NY-ESO-1-expressing refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NY-ESO-1 Expression in Different Tumor Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), also known as Cancer/Testis Antigen 1B (CTAG1B), is a highly immunogenic tumor antigen. Its expression is typically restricted to germ cells in the testes and placenta under normal physiological conditions. However, in a variety of malignant tumors, the gene encoding NY-ESO-1, CTAG1B, becomes aberrantly re-expressed. This tumor-specific expression profile, coupled with its ability to elicit spontaneous humoral and cellular immune responses, has positioned NY-ESO-1 as a prime target for cancer immunotherapy.[1] This guide provides a comprehensive overview of NY-ESO-1 expression across different tumor types, detailed experimental protocols for its detection, and an exploration of the signaling pathways it initiates in the context of an anti-tumor immune response.

Data Presentation: NY-ESO-1 Expression in Various Tumor Types

The expression of NY-ESO-1 varies significantly among different cancer histologies. The following tables summarize the frequency of NY-ESO-1 expression as detected by protein-level (Immunohistochemistry) and mRNA-level (RT-PCR) techniques. It is important to note that expression can be heterogeneous within a tumor, with some cells staining positive while others do not.

Table 1: NY-ESO-1 Protein Expression (Immunohistochemistry) in Different Tumor Types

| Tumor Type | Frequency of Expression (%) | Reference(s) |

| Myxoid and Round Cell Liposarcoma | 89-100 | [2] |

| Neuroblastoma | 82 | [3] |

| Synovial Sarcoma | 80 | [3] |

| Melanoma | 46 | [3] |

| Ovarian Cancer | 43 | |

| Non-Small Cell Lung Cancer (NSCLC) | 25 | |

| Esophageal Squamous Cell Carcinoma | 21-32 | |

| Esophageal Adenocarcinoma | 15 | |

| Endometrial Carcinoma | 6 |

Table 2: NY-ESO-1 mRNA Expression (RT-PCR) in Different Tumor Types

| Tumor Type | Frequency of Expression (%) | Reference(s) |

| Synovial Sarcoma | up to 80 | |

| Melanoma | 25-50 | |

| Bladder Cancer | 20-30 | |

| Lung Cancer | 20-30 |

Experimental Protocols

Accurate detection of NY-ESO-1 expression is critical for patient stratification in clinical trials and for research purposes. The following are detailed methodologies for the most common techniques used to assess NY-ESO-1 expression.

Immunohistochemistry (IHC) for NY-ESO-1 in Paraffin-Embedded Tissues

This protocol is optimized for the detection of NY-ESO-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the monoclonal antibody clone E978.

1. Deparaffinization and Rehydration:

- Place slides in a 60°C oven for at least 30 minutes to melt the paraffin.

- Immerse slides in two changes of xylene for 5 minutes each.

- Immerse slides in two changes of 100% ethanol for 3 minutes each.

- Immerse slides in 95% ethanol for 3 minutes.

- Immerse slides in 70% ethanol for 3 minutes.

- Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval using a high pH buffer (e.g., Bond Epitope Retrieval Solution 2).

- Incubate slides in the retrieval solution at 100°C for 20-25 minutes.

- Allow slides to cool in the buffer for 20 minutes at room temperature.

- Rinse slides with distilled water.

3. Staining:

- Perform endogenous peroxidase blocking by incubating slides in 3% hydrogen peroxide for 10-15 minutes.

- Rinse slides with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

- Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 30 minutes.

- Incubate slides with the primary antibody, anti-NY-ESO-1 clone E978, diluted 1:400, for 30 minutes at room temperature.

- Rinse slides with wash buffer.

- Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate according to the manufacturer's instructions.

- Rinse slides with wash buffer.

- Apply the DAB chromogen substrate and incubate until the desired stain intensity develops.

- Rinse slides with distilled water.

4. Counterstaining and Mounting:

- Counterstain with hematoxylin for 1-2 minutes.

- Rinse slides in running tap water.

- Dehydrate the slides through graded alcohols (70%, 95%, 100%) and clear in xylene.

- Mount coverslips using a permanent mounting medium.

5. Interpretation:

- NY-ESO-1 expression is typically observed as cytoplasmic and/or nuclear staining. The pattern can be focal or diffuse and is often heterogeneous.

Quantitative Real-Time RT-PCR (qRT-PCR) for NY-ESO-1 mRNA

This protocol outlines the steps for quantifying NY-ESO-1 mRNA from tumor tissue or cell lines.

1. RNA Extraction:

- Isolate total RNA from fresh-frozen tissue or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. DNase Treatment:

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis:

- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

- Include a no-reverse transcriptase control to check for genomic DNA contamination.

4. qPCR Reaction:

- Prepare the qPCR reaction mix containing:

- cDNA template

- Forward and reverse primers for NY-ESO-1

- A suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe)

- Nuclease-free water

- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

- Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

5. Data Analysis:

- Determine the cycle threshold (Ct) values for NY-ESO-1 and the housekeeping gene.

- Calculate the relative expression of NY-ESO-1 using the ΔΔCt method.

Western Blotting for NY-ESO-1

This protocol describes the detection of NY-ESO-1 protein in cell lysates by Western blotting.

1. Protein Extraction:

- Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

- Quantify the protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Transfer:

- Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with the primary antibody, anti-NY-ESO-1 clone E978, at a concentration of 1-2 µg/mL overnight at 4°C.

- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Image the blot using a chemiluminescence detection system. NY-ESO-1 has an expected molecular weight of approximately 23 kDa.

Signaling Pathways and Logical Relationships

While NY-ESO-1 does not have a well-defined intracellular signaling function in the traditional sense, its expression in tumor cells initiates a critical signaling cascade within the immune system. This "outside-in" signaling is the basis for its use in immunotherapy.

Immune Response to NY-ESO-1

NY-ESO-1 is a highly immunogenic antigen that can be recognized by the host immune system. When NY-ESO-1 is expressed by tumor cells, it can be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This allows for recognition by CD8+ cytotoxic T lymphocytes (CTLs). Additionally, NY-ESO-1 released from necrotic tumor cells can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then process the antigen and present it on MHC class II molecules to CD4+ helper T cells. This integrated immune response, involving both CD8+ and CD4+ T cells, as well as B cells that produce anti-NY-ESO-1 antibodies, can lead to tumor cell destruction.

One proposed mechanism for the initiation of this immune response suggests that NY-ESO-1 released from necrotic cancer cells can engage with Toll-like receptor 4 (TLR4) on the surface of immature dendritic cells, acting as a damage-associated molecular pattern (DAMP) to promote DC maturation and antigen presentation.

Mandatory Visualizations

Experimental Workflow for NY-ESO-1 Detection by IHC

References

The Role of NY-ESO-1 (87-111) in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen that has emerged as a highly promising target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant expression in a wide range of malignancies. Within the tumor microenvironment, specific epitopes of NY-ESO-1 play a crucial role in initiating and shaping the anti-tumor immune response. This technical guide focuses on the NY-ESO-1 (87-111) peptide, a promiscuous major histocompatibility complex (MHC) class II epitope, and its pivotal role in activating CD4+ T helper cells, a critical component of a robust and durable anti-cancer immunity.

NY-ESO-1 (87-111): A Key Mediator of Anti-Tumor CD4+ T Cell Responses

The NY-ESO-1 (87-111) peptide is a 25-amino-acid sequence (LLEFYLAMPFATPMEAELARRSLAQ) that has been identified as a potent stimulator of CD4+ T cells.[1][2] Its significance lies in its ability to bind to multiple HLA-DR and HLA-DP4 alleles, making it a relevant target for a large and diverse patient population.[1][3] This promiscuous binding allows for the presentation of the NY-ESO-1 (87-111) peptide by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to a broad repertoire of CD4+ T cells.

Signaling Pathway of NY-ESO-1 (87-111)-Mediated CD4+ T Cell Activation

The activation of CD4+ T cells by the NY-ESO-1 (87-111) peptide is a multi-step process initiated by the interaction of the T cell receptor (TCR) with the peptide-MHC class II complex on the surface of an APC. This engagement triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and effector functions.

Upon activation, CD4+ T cells differentiate into various effector subsets, including Th1 and Th2 cells. Th1 cells are critical for cell-mediated immunity, producing pro-inflammatory cytokines like IFN-γ and TNF-α, which enhance the cytotoxic activity of CD8+ T cells and activate macrophages. Th2 cells primarily mediate humoral immunity by producing cytokines such as IL-4, IL-5, and IL-13, which support B cell proliferation and antibody production. Studies have shown that the NY-ESO-1 (87-111) peptide can stimulate both Th1 and Th2-type responses.[1]

Quantitative Data from Clinical Trials

The immunogenicity of NY-ESO-1 and its derived peptides, including the 87-111 region, has been evaluated in numerous clinical trials of cancer vaccines and adoptive T cell therapies. The following tables summarize key quantitative data from some of these studies.

Table 1: Immune Response to NY-ESO-1 Peptide Vaccines

| Clinical Trial ID | Vaccine Composition | No. of Patients | CD4+ T Cell Response Rate | CD8+ T Cell Response Rate | Antibody Response Rate | Reference |

| NCT00199849 | NY-ESO-1 DNA vaccine (pPJV7611) | 15 | 93% (14/15) | 33% (5/15) | Not Reported | |

| NCT01079741 (and others) | NY-ESO-1 peptide-based vaccine | 62 | Not specifically reported for 87-111 | Not specifically reported for 87-111 | Significantly induced |

Table 2: Clinical Efficacy of Adoptive T Cell Therapy Targeting NY-ESO-1

| Clinical Trial ID | Cell Product | Tumor Type | No. of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Multiple Trials | Autologous T cells transduced with NY-ESO-1 reactive TCR | Synovial Sarcoma | 18 | 61% | Not Reported | |

| Multiple Trials | Autologous T cells transduced with NY-ESO-1 reactive TCR | Melanoma | 20 | 55% | Not Reported | |

| Phase I/II | NY-ESO-1c259 T-cells | Multiple Myeloma | 20 | 80% (16/20) | 19.1 months | |

| NCT03250325 | TBI-1301 (mipetresgene autoleucel) | Synovial Sarcoma | 8 | 50% (4/8) | Not Reported | |

| TAEST16001 | Genetically engineered NY-ESO-1-specific T cells | Soft Tissue Sarcoma | 12 | 41.7% | 7.2 months |

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay for Detection of NY-ESO-1 (87-111)-Specific T Cells

This protocol outlines the enzyme-linked immunospot (ELISpot) assay to quantify IFN-γ secreting T cells in response to stimulation with the NY-ESO-1 (87-111) peptide.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Recombinant human IL-2

-

NY-ESO-1 (87-111) peptide (and control peptides)

-

Peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

35% Ethanol

-

Sterile PBS

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (RPMI-1640 with 10% FBS)

Procedure:

-

Plate Coating:

-

Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute.

-

Wash wells three times with 200 µL of sterile PBS.

-

Add 100 µL of anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) to each well.

-

Incubate overnight at 4°C.

-

-

Cell Stimulation:

-

Wash the plate three times with 200 µL of sterile PBS.

-

Block the membrane with 200 µL of blocking buffer for at least 2 hours at 37°C.

-

Thaw cryopreserved PBMCs and resuspend in culture medium.

-

Discard the blocking buffer from the plate.

-

Add 100 µL of cell suspension (e.g., 2-3 x 10^5 cells/well) to each well.

-

Add 100 µL of NY-ESO-1 (87-111) peptide at the desired concentration (e.g., 10 µg/mL final concentration) to the respective wells. Include negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin).

-

Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

-

-

Detection:

-

Wash the plate six times with wash buffer.

-

Add 100 µL of biotinylated anti-human IFN-γ detection antibody (e.g., 1 µg/mL in PBS with 1% BSA) to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the plate six times with wash buffer.

-

Add 100 µL of Streptavidin-ALP (diluted according to the manufacturer's instructions) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate six times with wash buffer.

-

Add 100 µL of BCIP/NBT substrate solution to each well.

-

Monitor spot development for 5-20 minutes.

-

Stop the reaction by washing extensively with distilled water.

-

Allow the plate to dry completely before counting the spots using an ELISpot reader.

-

Protocol 2: In Vitro Stimulation and Expansion of NY-ESO-1 (87-111)-Specific CD4+ T Cells

This protocol describes a method for the in vitro stimulation and expansion of CD4+ T cells specific for the NY-ESO-1 (87-111) peptide from PBMCs.

Materials:

-

Ficoll-Paque

-

Human CD4+ T Cell Isolation Kit

-

RPMI-1640 medium with 10% human AB serum

-

Recombinant human IL-2, IL-7, and IL-15

-

NY-ESO-1 (87-111) peptide

-

Autologous irradiated PBMCs (as APCs)

-

T25 or T75 culture flasks

Procedure:

-

Isolation of CD4+ T Cells:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD4+ T cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

-

Initial Stimulation:

-

Co-culture the isolated CD4+ T cells with autologous irradiated PBMCs (as APCs) at a ratio of 2:1 in complete RPMI medium.

-

Add the NY-ESO-1 (87-111) peptide to a final concentration of 10 µg/mL.

-

Add IL-7 (e.g., 10 ng/mL) and low-dose IL-2 (e.g., 20 IU/mL) to the culture.

-

Incubate for 7 days at 37°C in a humidified CO2 incubator.

-

-

Expansion Phase:

-

After 7 days, restimulate the T cells with the NY-ESO-1 (87-111) peptide and fresh irradiated autologous PBMCs.

-

Expand the T cells in complete RPMI medium supplemented with higher concentrations of IL-2 (e.g., 100 IU/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 10 ng/mL).

-

Monitor cell growth and viability every 2-3 days and split the cultures as needed.

-

The expansion phase can be continued for 2-3 weeks to obtain a sufficient number of antigen-specific T cells for downstream applications.

-

-

Assessment of Specificity:

-

The specificity of the expanded T cell population can be confirmed using an IFN-γ ELISpot assay (as described in Protocol 1) or by intracellular cytokine staining for IFN-γ and TNF-α upon restimulation with the NY-ESO-1 (87-111) peptide.

-

Experimental Workflows

Workflow for Adoptive T Cell Therapy (ACT) using NY-ESO-1 Specific T Cells

The following diagram illustrates a typical workflow for adoptive T cell therapy using T cells engineered to express a TCR specific for an NY-ESO-1 epitope.

Conclusion

The NY-ESO-1 (87-111) peptide represents a critical target in the tumor microenvironment for the development of novel immunotherapies. Its ability to promiscuously bind to multiple MHC class II alleles and activate a broad CD4+ T cell response underscores its potential to induce a potent and durable anti-tumor immune attack. The data from clinical trials, while still evolving, are encouraging and support the continued investigation of vaccines and adoptive T cell therapies targeting this epitope. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of cancer immunotherapy.

References

A Technical Guide to Spontaneous T-Cell Responses to NY-ESO-1 in Cancer Patients

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a highly immunogenic cancer-testis antigen (CTA) whose expression in normal tissues is restricted to germ cells but becomes aberrantly re-expressed in a variety of malignancies. This restricted expression profile, coupled with its ability to elicit spontaneous and robust, integrated humoral and cellular immune responses in cancer patients, positions NY-ESO-1 as a premier target for cancer immunotherapy.[1][2][3] This technical guide provides an in-depth overview of the spontaneous T-cell responses directed against NY-ESO-1 in cancer patients. It consolidates quantitative data on the prevalence of these responses, details the experimental protocols used for their detection and characterization, and visualizes the key biological pathways involved.

Introduction to NY-ESO-1

NY-ESO-1, a member of the CTA family, is a 180-amino acid protein encoded by the CTAG1B gene.[4] Its expression is typically absent in normal somatic tissues, with the exception of testicular germ cells and occasionally the placenta, which lack MHC class I expression, rendering them immune-privileged.[3] NY-ESO-1 expression is frequently detected in a wide range of cancers, including melanoma, synovial sarcoma, neuroblastoma, ovarian cancer, and bladder cancer. The presence of spontaneous, coordinated B-cell and T-cell responses in patients with NY-ESO-1-positive tumors underscores its high immunogenicity. These natural immune responses are generally observed in patients with advanced-stage disease and tend to correlate with the level of antigen expression.

Quantitative Analysis of NY-ESO-1 Expression and Spontaneous Immunity

The frequency of NY-ESO-1 expression and the subsequent immune responses vary significantly across different cancer types. The presence of serum antibodies against NY-ESO-1 is strongly correlated with the existence of both CD4+ and CD8+ T-cell responses.

Table 1: Frequency of NY-ESO-1 Protein Expression in Various Cancers

| Cancer Type | Frequency of Expression (%) |

| Myxoid and Round Cell Liposarcoma | 89-100% |

| Neuroblastoma | 82% |

| Synovial Sarcoma | 70-80% |

| Melanoma | 25-46% |

| Ovarian Cancer | 43% |

| Bladder Cancer (High-Grade) | 31-48% |

| Esophageal Cancer | 32% |

| Lung Cancer | 13% |

| Hepatocellular Cancer | 11% |

| Prostate and Gastric Cancer | 10% |

| Colorectal Cancer | 8% |

| Breast Cancer | 7% |

Source: Data compiled from multiple studies.

Table 2: Spontaneous T-Cell Responses in NY-ESO-1 Seropositive Cancer Patients

| T-Cell Type | Patient Cohort | Detection Method | Key Findings | Reference |

| CD8+ T-Cells | Melanoma Patients | Tetramer Staining | Detected in 10 out of 11 seropositive patients. | |

| Ovarian Cancer Patients | Tetramer Staining (ex vivo) | Readily detectable in 10 out of 14 (71%) seropositive patients. | ||

| CD4+ T-Cells | Various Cancers | ELISpot / Intracellular Staining | Detected in 11 of 13 seropositive patients; no responses in 18 seronegative patients. | |

| Ovarian Cancer Patients | Tetramer Staining (ex vivo) | Frequencies in TILs were 10- to 60-fold higher than in peripheral blood. |

Table 3: Clinical Responses to NY-ESO-1-Targeted Adoptive T-Cell Therapy

| Cancer Type | Therapy | Patient Cohort (n) | Objective Response Rate (%) | Median Overall Survival | Reference |

| Synovial Sarcoma | TCR-transduced T-cells | 18 | 61% | 14% (5-year) | |

| Melanoma | TCR-transduced T-cells | 20 | 55% | 33% (5-year) | |

| Multiple Myeloma | TCR-transduced T-cells | - | 80% (near complete/complete) | 19.1 months (PFS) | |

| Synovial Sarcoma | TBI-1301 (siTCR) | 8 | 50% | 650 days | |

| Soft Tissue Sarcoma | TAEST16001 | 12 | 41.7% | 13.1 months (DoR) |

TCR: T-Cell Receptor; PFS: Progression-Free Survival; DoR: Duration of Response.

Experimental Protocols for Detecting NY-ESO-1 Specific T-Cells

Detecting and quantifying rare, antigen-specific T-cells requires highly sensitive and specific methodologies. The following protocols are foundational for assessing spontaneous T-cell responses to NY-ESO-1.

Workflow for Assessing T-Cell Responses

The general workflow involves isolating peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), stimulating them with NY-ESO-1 antigens (peptides or full-length protein), and detecting the response via cytokine secretion or direct binding assays.

Caption: Workflow for detecting spontaneous NY-ESO-1 T-cell responses.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level. It is commonly used to detect IFN-γ production by NY-ESO-1-specific T-cells.

Principle: Cells are cultured on a surface coated with a capture antibody specific for a cytokine (e.g., IFN-γ). Upon stimulation, secreted cytokine is captured in the immediate vicinity of the cell. After cells are removed, a second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. Addition of a substrate results in the formation of a colored spot for each cytokine-secreting cell.

Detailed Protocol:

-

Plate Preparation:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds.

-

Wash the plate 3 times with sterile 1X PBS.

-

Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the plate 3 times with PBS to remove excess capture antibody. Block with culture medium containing 10% FBS for 1 hour at 37°C.

-

Prepare PBMCs or TILs. For previously frozen cells, allow them to rest for at least 1 hour after thawing.

-

Add 2-5 x 10^5 cells per well.

-

Add NY-ESO-1 overlapping peptide pools (e.g., 1-2 µg/mL per peptide) or specific epitopes to the appropriate wells.

-

Include a negative control (cells with no peptide) and a positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

Wash the plate to remove cells, using PBS containing 0.05% Tween-20 (PBST).

-

Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate 3 times with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

-

Wash the plate thoroughly.

-

-

Spot Development and Analysis:

-

Add the appropriate substrate (e.g., BCIP/NBT for ALP).

-

Stop the reaction by washing with distilled water once spots are fully developed.

-

Dry the plate and count the spots using an automated ELISpot reader.

-

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T-cells, identifying the phenotype (e.g., CD4+, CD8+, memory markers) of the cells producing specific cytokines in response to antigen stimulation.

Principle: Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, followed by fixation and permeabilization to allow for intracellular staining with fluorochrome-conjugated anti-cytokine antibodies.

Detailed Protocol:

-

Cell Stimulation:

-

Adjust isolated PBMCs or TILs to 1-2 x 10⁶ cells/mL in complete culture medium.

-

Add NY-ESO-1 peptides and co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d).

-

Incubate for 1-2 hours at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A, 10 µg/mL) and incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with staining buffer (PBS + 1% BSA + 0.1% Sodium Azide).

-

Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7) and a viability dye.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend cells in a fixation buffer (e.g., 2% formaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells and resuspend in a permeabilization buffer (containing a mild detergent like saponin or Triton X-100).

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in permeabilization buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells twice with permeabilization buffer, then once with staining buffer.

-

Resuspend the cells in staining buffer for acquisition on a flow cytometer.

-

Analyze the data by first gating on live, single lymphocytes, then on T-cell subsets (CD4+ or CD8+), and finally quantifying the percentage of cells positive for a given cytokine.

-

Antigen Processing and Presentation Pathways

The activation of NY-ESO-1-specific T-cells is contingent on the processing of the NY-ESO-1 protein and the presentation of its derived peptides on MHC molecules by antigen-presenting cells (APCs) or the tumor cells themselves.

MHC Class I Presentation (Endogenous Pathway)

This pathway is crucial for activating CD8+ cytotoxic T-lymphocytes (CTLs). Tumor cells expressing NY-ESO-1 can directly present its peptides to CTLs.

Caption: Endogenous pathway for MHC Class I presentation of NY-ESO-1.

MHC Class II Presentation (Exogenous & Non-Classical Pathways)

Activation of CD4+ helper T-cells requires peptide presentation on MHC Class II molecules. This typically occurs via the exogenous pathway in professional APCs. However, non-classical pathways have also been described for NY-ESO-1 presentation by tumor cells themselves, involving components of the MHC Class I machinery like the proteasome and TAP transporter.

Caption: Pathways for MHC Class II presentation of NY-ESO-1 peptides.

T-Cell Receptor Signaling

The recognition of the NY-ESO-1 peptide/MHC complex by a specific T-cell receptor (TCR) initiates a signaling cascade leading to T-cell activation, proliferation, and effector function.

Caption: TCR signaling cascade upon recognition of NY-ESO-1 antigen.

Conclusion and Future Directions

Spontaneous T-cell responses to NY-ESO-1 are a clear indication of the antigen's immunogenicity and its potential as a target for cancer immunotherapy. The strong correlation between humoral and cellular responses provides a convenient serum-based surrogate for identifying patients who are more likely to harbor NY-ESO-1-specific T-cells. The quantitative data and clinical trial results summarized herein highlight the significant therapeutic potential of harnessing these T-cell responses, particularly through adoptive cell transfer of TCR-engineered T-cells.

Future research should focus on strategies to overcome the immunosuppressive tumor microenvironment, which can dampen the efficacy of these spontaneous and therapeutically induced T-cell responses. Combination therapies, such as those pairing NY-ESO-1-targeted treatments with checkpoint inhibitors, may prove crucial in enhancing the durability of clinical responses. Furthermore, a deeper understanding of the non-classical antigen presentation pathways could open new avenues for vaccine design to more effectively stimulate both CD4+ and CD8+ T-cell arms of the immune system.

References

- 1. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antigen processing and presentation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

A Technical Guide to NY-ESO-1 (87-111): A Pan-MHC Class II-Restricted Epitope for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen that represents a highly promising target for cancer immunotherapy due to its tumor-restricted expression and potent immunogenicity. A key region of this antigen, the peptide sequence spanning amino acids 87-111, has been identified as a pan-Major Histocompatibility Complex (MHC) class II-restricted epitope. This promiscuous binding to multiple HLA-DR and HLA-DP4 alleles makes it a broadly applicable candidate for vaccine development and T-cell based therapies. This guide provides an in-depth technical overview of the NY-ESO-1 (87-111) epitope, including its HLA binding profile, the nature of the T-cell responses it elicits, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways.

Peptide Characteristics

The NY-ESO-1 (87-111) peptide is a 25-amino acid sequence:

-

Sequence: LLEFYLAMPFATPMEAELARRSLAQ[1]

-

Molecular Formula: C131H206N32O36S2

-

Molecular Weight: 2869.6 Da[1]

Pan-MHC Class II Binding Affinity

A critical feature of the NY-ESO-1 (87-111) epitope is its ability to bind to a wide range of MHC class II molecules, a property that overcomes the challenge of HLA polymorphism in the patient population. This promiscuous binding has been demonstrated for several common HLA-DR and HLA-DP4 alleles.[2][3][4]

| HLA Allele | Binding Capacity (IC50 in nM) |

| HLA-DRB10101 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |

| HLA-DRB10401 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |

| HLA-DRB10701 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |

| HLA-DRB11101 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |

| HLA-DPB10401 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |

| HLA-DPB10402 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |

Note: The table summarizes the reported binding capabilities. For precise IC50 values, consulting the primary research by Mandic et al., J Immunol, 2005, is recommended.

T-Cell Immune Response

The presentation of NY-ESO-1 (87-111) by antigen-presenting cells (APCs) elicits a robust CD4+ T-cell response, which is crucial for orchestrating a comprehensive anti-tumor immune attack. This response is characterized by the activation of both Th1 and Th2/Th0 type CD4+ T cells.

-

Th1 Response: Characterized by the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ). Th1 cells are critical for the activation of cytotoxic T lymphocytes (CTLs) and macrophages, leading to direct tumor cell killing.

-

Th2/Th0 Response: Involves the production of cytokines like Interleukin-5 (IL-5). While a strong Th1 response is generally considered more effective for anti-tumor immunity, the presence of a mixed Th1/Th2 response indicates a broad activation of the CD4+ T-cell compartment.

Quantitative T-Cell Response Data

| T-Cell Type | Cytokine Measured | Assay | Result |

| CD4+ T cells | IFN-γ | ELISpot | Significantly increased spot-forming units upon stimulation with NY-ESO-1 (87-111) pulsed APCs. |

| CD4+ T cells | IL-5 | ELISpot | Increased spot-forming units observed, indicating a Th2/Th0 component to the response. |

Note: The table reflects the qualitative findings from key studies. Quantitative data (e.g., number of spot-forming units per million cells) would be specific to individual patient samples and experimental conditions.

Experimental Protocols & Workflows

Workflow for Identification and Characterization of NY-ESO-1 (87-111)

Detailed Methodology: MHC Class II Binding Assay (Competition ELISA)

This protocol is a representative method for assessing the binding affinity of a peptide to purified MHC class II molecules.

Objective: To determine the concentration of the NY-ESO-1 (87-111) peptide required to inhibit the binding of a known high-affinity, labeled peptide to a specific HLA molecule by 50% (IC50).

Materials:

-

Purified, soluble HLA-DR or HLA-DP molecules

-

Biotinylated reference peptide with known high affinity for the target HLA molecule

-

NY-ESO-1 (87-111) test peptide

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with an anti-HLA-DR or -DP monoclonal antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.

-

Competition Reaction: In a separate plate, incubate a constant concentration of the purified HLA molecule and the biotinylated reference peptide with serial dilutions of the NY-ESO-1 (87-111) competitor peptide. Incubate for 24-48 hours at 37°C.

-

Capture: Transfer the competition reaction mixtures to the antibody-coated plate and incubate for 2 hours at room temperature to capture the HLA-peptide complexes.

-

Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

-

Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.

-

Analysis: Plot the absorbance against the concentration of the competitor peptide to determine the IC50 value.

Detailed Methodology: IFN-γ and IL-5 ELISpot Assay

This protocol outlines the procedure for quantifying cytokine-secreting T cells upon stimulation with the NY-ESO-1 (87-111) peptide.

Objective: To determine the frequency of IFN-γ and IL-5 secreting CD4+ T cells in response to the NY-ESO-1 (87-111) epitope.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-human IFN-γ and IL-5 capture antibodies

-

Biotinylated anti-human IFN-γ and IL-5 detection antibodies

-

Streptavidin-alkaline phosphatase (ALP) or HRP conjugate

-

BCIP/NBT or AEC substrate

-

Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells

-

Antigen-presenting cells (e.g., dendritic cells or autologous PBMCs)

-

NY-ESO-1 (87-111) peptide

-

RPMI-1640 medium with 10% fetal bovine serum

-

ELISpot plate reader

Procedure:

-

Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-IFN-γ or anti-IL-5 capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 with 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add responder cells (PBMCs or CD4+ T cells) and stimulator cells (APCs pulsed with NY-ESO-1 (87-111) peptide) to the wells. Include negative controls (no peptide) and positive controls (e.g., PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add the substrate. Monitor for spot development.

-

Stopping and Reading: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.

Signaling and Activation Pathways

CD4+ T-Cell Activation by NY-ESO-1 (87-111)

Conclusion and Future Directions